Indibulin
CAS No.: 204205-90-3
Cat. No.: VC0530611
Molecular Formula: C22H16ClN3O2
Molecular Weight: 389.8 g/mol
Purity: >98%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 204205-90-3 |
---|---|
Molecular Formula | C22H16ClN3O2 |
Molecular Weight | 389.8 g/mol |
IUPAC Name | 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-pyridin-4-ylacetamide |
Standard InChI | InChI=1S/C22H16ClN3O2/c23-16-7-5-15(6-8-16)13-26-14-19(18-3-1-2-4-20(18)26)21(27)22(28)25-17-9-11-24-12-10-17/h1-12,14H,13H2,(H,24,25,28) |
Standard InChI Key | SOLIIYNRSAWTSQ-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC=NC=C4 |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC=NC=C4 |
Appearance | Solid powder |
Introduction
Chemical Structure and Pharmacological Profile
Indibulin’s molecular formula is C₁₉H₁₆ClN₃O₂, with a molecular weight of 389.8 g/mol . Its structure features a pyridyl moiety linked to an indole-glyoxylamide scaffold, which is critical for its tubulin-binding specificity (Fig. 1A) . Unlike taxanes or Vinca alkaloids, indibulin binds to a distinct site on β-tubulin, preferentially interacting with unmodified tubulin isoforms over post-translationally modified forms abundant in mature neurons .
Synthesis and Analog Development
Efforts to optimize indibulin’s efficacy have led to the synthesis of analogs such as compounds 4a–i (Table 1) . These derivatives retain the core indole-glyoxylamide structure but vary in substituents on the benzyl and pyrrole groups. For example, analog 4f demonstrated potent cytotoxicity against HT-29 colon cancer cells (IC₅₀ = 5.1 µM), outperforming parent indibulin in some models .
Table 1: Cytotoxicity of Indibulin Analogs (IC₅₀, µM)
Compound | NIH-3T3 | HT-29 | Caco-2 | T47-D |
---|---|---|---|---|
4a | 32.1 | 25.3 | 49.1 | 41.1 |
4f | 17.4 | 5.1 | 7.3 | 26.4 |
Mechanism of Action: Microtubule Dynamics and Mitotic Disruption
Suppression of Microtubule Dynamic Instability
In live MCF-7 breast cancer cells, indibulin (75–150 nM) reduced microtubule growth and shortening rates by 37% and 53%, respectively, while increasing pause duration from 38.3% to 71% . Time-lapse microscopy revealed that indibulin dampened dynamic instability, lowering microtubule "dynamicity" (total length change/time) by 71% at 150 nM . This suppression destabilized mitotic spindles, activating checkpoint proteins Mad2 and BubR1, and inducing G2/M arrest .
Synergy with Vinca Alkaloids
Indibulin synergized with vinblastine in MCF-7 cells, enhancing apoptosis through complementary mechanisms: indibulin destabilized microtubule plus-ends, while vinblastine inhibited polymerization at minus-ends . This synergy suggests combinatorial potential in taxane-resistant cancers.
Preclinical Efficacy and Neurotoxicity Profile
Antitumor Activity
Indibulin inhibited growth in diverse cancer models, including multidrug-resistant (MDR) lines . In MX-1 breast cancer xenografts, doses of 12–22 mg/kg/day produced linear dose-dependent tumor regression, with peak efficacy at 10 days . Notably, it retained activity in paclitaxel-resistant cells, likely due to its distinct binding site .
Reduced Neurotoxicity: Role of Tubulin Isoforms
A hallmark of indibulin is its minimal neurotoxicity compared to colchicine or Vinca alkaloids . Differentiated SH-SY5Y neuroblastoma cells, which express high levels of β-III tubulin (40% of total β-tubulin), were 5-fold less sensitive to indibulin than undifferentiated cells . Molecular docking studies attributed this to weaker binding affinity for β-III tubulin (-8.2 kcal/mol vs. -9.5 kcal/mol for β-I) . Post-translational modifications (acetylation, polyglutamylation) in neuronal microtubules further reduced indibulin’s access to its binding site .
Clinical Development: Phase I/II Trials
Monotherapy Studies
In a Phase I trial (NCT00726687), indibulin capsules (100–600 mg BID) were well-tolerated, with dose-limiting toxicities (DLTs) including fatigue (Grade 3) and elevated liver enzymes . Pharmacokinetics showed nonlinear exposure: a 600 mg dose yielded Cₘₐₓ = 95 ng/mL and AUC = 597 ng·h/mL, with a half-life of 24 hours . Prolonged disease stabilization occurred in adenoid cystic carcinoma (14 months) and prostate cancer (5 months) .
Table 2: Pharmacokinetic Parameters of Indibulin
Dose (mg) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | t₁/₂ (h) |
---|---|---|---|
250 | 280 | 1253 | 23 |
600 | 95 | 597 | 24 |
Combination Therapy
A Phase Ib study combined indibulin (400–600 mg BID) with capecitabine (875–1000 mg/m² BID) in advanced solid tumors . No Grade ≥3 neurotoxicity was observed, and stable disease was achieved in all evaluable patients (4/4) . Modeling of MX-1 xenograft data suggested intermittent dosing (e.g., 5 days on/5 days off) could optimize efficacy .
Challenges and Future Directions
Pharmacokinetic Limitations
Oral indibulin exhibits high interpatient variability (AUC CV = 102%) and suboptimal bioavailability, necessitating formulation improvements . Encapsulation in lipid nanoparticles or co-administration with absorption enhancers may address these issues.
Biomarker-Driven Patient Selection
Given indibulin’s reliance on β-tubulin isotype expression, tumors with low β-III tubulin levels (e.g., breast, colon) may respond better . Immunohistochemical screening for β-III tubulin could stratify patients in future trials.
Combination Regimens
Synergy with DNA-damaging agents (e.g., capecitabine) and Vinca alkaloids warrants exploration . Sequential scheduling—indibulin to arrest cells in mitosis followed by taxanes—may also enhance efficacy.
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